molecular formula C15H11NO2S B2996219 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-68-2

1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2996219
CAS No.: 877811-68-2
M. Wt: 269.32
InChI Key: ZSUKXYVCXXFOET-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)benzo[c]isothiazol-3(1H)-one is a heterocyclic compound featuring a benzo[c]isothiazol-3(1H)-one core substituted with a 3-methylbenzoyl group. This structure combines a sulfur-containing isothiazolone ring fused with a benzene ring (benzo[c] configuration), which distinguishes it from the more common benzo[d]isothiazol-3(2H)-one derivatives. The 3-methylbenzoyl moiety introduces steric and electronic effects that influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(3-methylbenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUKXYVCXXFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

In this reaction, 2-mercaptoaniline reacts with an acid chloride to form the benzothiazole ring structure. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its benzo[c]isothiazolone core and 3-methylbenzoyl substitution. Below is a comparison with key analogs:

Compound Core Structure Substituents Key Properties/Applications References
1-(3-Methylbenzoyl)benzo[c]isothiazol-3(1H)-one Benzo[c]isothiazol-3(1H)-one 3-Methylbenzoyl at N1 Potential antimicrobial/antifungal agent Inferred
Saccharin (1,1-dioxide) Benzo[d]isothiazol-3(2H)-one 1,1-Dioxide, no N-substituent Sweetening agent, metabolic studies
2-(5-(2-Fluorobenzylamino)pentyl)-1,1-dioxide Benzo[d]isothiazol-3(2H)-one Fluorobenzylamino-pentyl chain, 1,1-dioxide Psychotropic/anxiolytic activity
5-Bromo-2-(tert-butyl)-1,1-dioxide Benzo[d]isothiazol-3(2H)-one Bromo at C5, tert-butyl at N2 Pharmaceutical intermediate
Trans-azetidinyl derivatives (e.g., 11b) Benzo[d]isothiazol-3(2H)-one Azetidinyl substituents, 1,1-dioxide Drug-like compounds (diastereoselective synthesis)

Physicochemical Properties

  • Melting Points :
    • Saccharin derivatives (1,1-dioxides): Typically solid (e.g., 157–160°C for 6c ).
    • N-Alkyl derivatives (e.g., 2-pentyl): Often oils (e.g., 2e: oil, 92% yield) .
    • 1-(3-Methylbenzoyl) analog: Likely a solid due to aromatic substituent (predicted).
  • Solubility: N-Substituted derivatives with polar groups (e.g., fluorobenzylamino) show improved solubility in organic solvents .

Research Findings and Data Tables

Table 1: Yield and Physical Properties of Select Derivatives

Compound Synthetic Method Yield (%) Physical State Melting Point (°C)
Saccharin (1,1-dioxide) Sequential oxidation >90 Crystalline solid 228–230
2-(5-(2-Fluorobenzylamino)pentyl)-1,1-dioxide Nucleophilic substitution 20 Yellow oil N/A
5-Bromo-2-(tert-butyl)-1,1-dioxide Halogenation 64 White solid 157–160
Trans-11b (azetidinyl derivative) Microwave-assisted synthesis 42 White solid N/A

Biological Activity

1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one is a compound belonging to the benzothiazole family, recognized for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables highlighting key findings.

Chemical Structure and Properties

The structure of this compound features a benzothiazole core with a 3-methylbenzoyl substituent. This unique configuration contributes to its biological activity by enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may inhibit enzymes involved in cell proliferation, which is crucial in cancer therapy. The compound's mechanism involves binding to molecular targets, modulating their activity, and influencing cellular pathways related to growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
  • The compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several research contexts:

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM.
  • Mechanistic Insights : The compound was found to inhibit specific signaling pathways (e.g., PI3K/Akt), leading to reduced cell viability and increased apoptosis markers such as caspase activation.

Data Table: Biological Activity Summary

Activity TypeModel/SystemConcentration RangeEffect Observed
AntimicrobialVarious bacterial strains4 - 16 µg/mLSignificant inhibition of bacterial growth
AnticancerMCF-7 (breast cancer cells)10 µMInduction of apoptosis; inhibition of cell viability
Enzyme InhibitionSpecific enzyme assaysVariesModulation of enzyme activity linked to cancer growth

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a higher efficacy against S. aureus, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanisms

In another research project, the anticancer mechanisms were evaluated using various human cancer cell lines. The study demonstrated that treatment with the compound resulted in significant downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), indicating its role in promoting apoptosis in cancer cells.

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